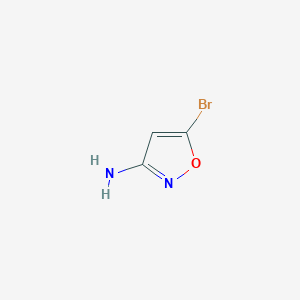

5-Bromoisoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromoisoazol-3-amina es un compuesto químico con la fórmula molecular C3H3BrN2O y un peso molecular de 162,97 g/mol . Es un derivado del isoazol, un compuesto heterocíclico de cinco miembros que contiene un átomo de oxígeno y un átomo de nitrógeno en posiciones adyacentes. Los derivados del isoazol son conocidos por su amplia gama de actividades biológicas y potencial terapéutico .

Métodos De Preparación

La síntesis de 5-Bromoisoazol-3-amina se puede lograr a través de varias rutas sintéticas. Un método común implica el acoplamiento de tres componentes en una sola etapa de β-oxo ditioésteres, aminas e hidroxilamina en etanol a reflujo . Esta reacción procede a través de un intermedio de β-oxo tioamida generado in situ. Otro método implica la reacción de cicloadición (3 + 2) de un alquino que actúa como dipolarófilo y óxido de nitrilo como el dipolo . Los métodos de producción industrial suelen emplear rutas sintéticas sin metales para evitar los inconvenientes asociados con las reacciones catalizadas por metales, como los altos costes, la toxicidad y la generación de residuos .

Análisis De Reacciones Químicas

5-Bromoisoazol-3-amina se somete a diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El átomo de bromo se puede sustituir por otros nucleófilos en condiciones apropiadas.

Oxidación y reducción:

Reacciones de cicloadición: Como derivado del isoazol, puede participar en reacciones de cicloadición (3 + 2).

Los reactivos comunes utilizados en estas reacciones incluyen hidroxilamina, β-oxo ditioésteres y varios nucleófilos. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

5-Bromoisoazol-3-amina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción exacto de 5-Bromoisoazol-3-amina no está bien documentado. Como derivado del isoazol, es probable que interactúe con varios objetivos moleculares y vías. Se sabe que los derivados del isoazol se unen a objetivos biológicos en función de su diversidad química, lo que les permite ejercer una amplia gama de efectos biológicos .

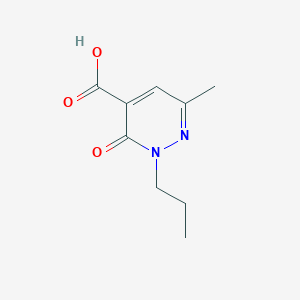

Comparación Con Compuestos Similares

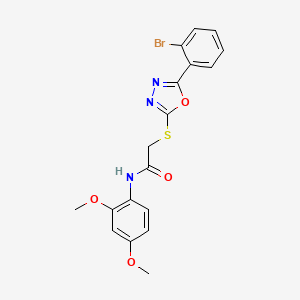

5-Bromoisoazol-3-amina se puede comparar con otros derivados del isoazol, como:

3-Amino-5-metilisoazol: Otro derivado del isoazol con rutas sintéticas y actividades biológicas similares.

5-Isoazolamina, 3-bromo-: Un compuesto estrechamente relacionado con propiedades químicas similares.

La singularidad de 5-Bromoisoazol-3-amina radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.

Propiedades

IUPAC Name |

5-bromo-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2-1-3(5)6-7-2/h1H,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSSZPCFVMQIJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)

![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)

![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B11780158.png)

![2-(Difluoromethoxy)-7-methylbenzo[d]oxazole](/img/structure/B11780160.png)